molecular formula C11H14O3 B8717360 3-Butoxy-4-hydroxybenzaldehyde

3-Butoxy-4-hydroxybenzaldehyde

Cat. No.: B8717360
M. Wt: 194.23 g/mol
InChI Key: VGFKHDQDAWPTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butoxy-4-hydroxybenzaldehyde is a hydroxybenzaldehyde derivative characterized by a hydroxy group (-OH) at the para position (C4) and a butoxy group (-O(CH₂)₃CH₃) at the meta position (C3) on the aromatic ring. Hydroxybenzaldehydes are pivotal intermediates in pharmaceutical synthesis due to their broad bioactivity, including anticancer, antimicrobial, and antioxidant properties .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-butoxy-4-hydroxybenzaldehyde

InChI

InChI=1S/C11H14O3/c1-2-3-6-14-11-7-9(8-12)4-5-10(11)13/h4-5,7-8,13H,2-3,6H2,1H3

InChI Key

VGFKHDQDAWPTJO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-4-hydroxybenzaldehyde typically involves the reaction of 3-halo-4-hydroxybenzaldehydes with an alkali metal alkoxide (such as sodium butoxide) in the presence of a copper compound. The reaction is carried out under controlled conditions, often with the addition of a cocatalyst like carbon monoxide or formamide to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Butoxy-4-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-butoxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit amine oxidase, leading to altered levels of neurotransmitters and other bioactive amines .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs include vanillin (3-methoxy-4-hydroxybenzaldehyde), isovanillin (3-hydroxy-4-methoxybenzaldehyde), 4-hydroxybenzaldehyde, and halogenated derivatives (e.g., 4-Butoxy-3-chloro-5-methoxybenzaldehyde). Table 1 summarizes their properties.

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3-Butoxy-4-hydroxybenzaldehyde C3: butoxy; C4: hydroxy C₁₁H₁₄O₃ 194.23 High lipophilicity; potential antimicrobial use
Vanillin C3: methoxy; C4: hydroxy C₈H₈O₃ 152.15 Water-soluble; antioxidant, flavoring agent
4-Hydroxybenzaldehyde C4: hydroxy C₇H₆O₂ 122.12 High reactivity; precursor in synthesis
3-Hydroxy-4-methoxybenzaldehyde C3: hydroxy; C4: methoxy C₈H₈O₃ 152.15 Altered bioactivity due to substituent position
4-Butoxy-3-chloro-5-methoxybenzaldehyde C3: chloro; C4: butoxy; C5: methoxy C₁₂H₁₅ClO₃ 254.70 Increased steric hindrance; unclassified hazards

Key Observations :

  • Solubility : Vanillin’s methoxy group improves water solubility (≈1 g/100 mL), whereas the butoxy analog’s solubility is expected to be lower due to its larger hydrophobic chain .
  • Steric Effects : Halogenated derivatives (e.g., 4-Butoxy-3-chloro-5-methoxybenzaldehyde) exhibit steric hindrance, which may reduce reactivity in further chemical modifications .
Antimicrobial Activity :

Hydroxybenzaldehydes with longer alkoxy chains (e.g., butoxy) demonstrate enhanced antimicrobial activity compared to methoxy analogs. For instance, this compound may exhibit broader-spectrum inhibition due to improved membrane penetration . In contrast, vanillin is primarily recognized for antioxidant and flavoring roles rather than potent antimicrobial effects .

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